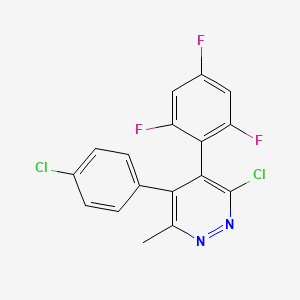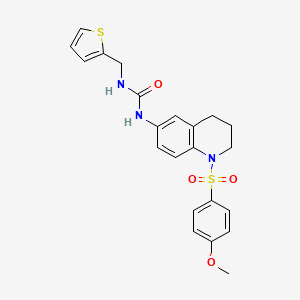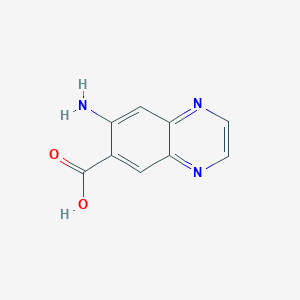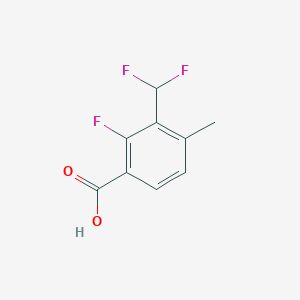
3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine
Vue d'ensemble
Description
3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyridazine derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyridazine derivatives, including compounds similar to the one , have been a subject of extensive research due to their biological properties such as anti-tumor and anti-inflammatory activities. Recent studies have synthesized and characterized similar compounds, using techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. These compounds have been analyzed using Density Functional Theory (DFT) calculations to determine various quantum chemical parameters, energy levels, and to understand the nature of intermolecular interactions within their structures (Sallam et al., 2021).
Applications in Agriculture and Herbicide Development
Some pyridazine derivatives have been identified as possessing significant herbicidal activities. For example, a study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their effectiveness as herbicides through various tests. Some of these compounds demonstrated strong herbicidal activities against certain plants, comparable to commercial herbicides (Xu et al., 2008).
Interaction with Biological Receptors
Certain pyridazine derivatives have shown to interact with central and mitochondrial benzodiazepine receptors. One study prepared and examined a series of these compounds for their selective interaction with these receptors, finding some to be more selective for mitochondrial receptors. This kind of interaction can be pivotal in developing drugs targeting specific receptor sites (Barlin et al., 1997).
Antimicrobial Properties
Research into pyridazine derivatives has also revealed some antimicrobial properties. Certain carbamoyl derivatives of pyridazine-N-oxides demonstrated activity against Trichomonas vaginalis, a type of parasitic infection, highlighting the potential of these compounds in developing new antimicrobial agents (Gavini et al., 1997).
Corrosion Inhibition
Pyridazine compounds have been studied for their potential as corrosion inhibitors. A theoretical study using DFT calculations explored the inhibitory action of four pyridazine derivatives on copper corrosion in nitric acid, demonstrating their effectiveness as inhibitors and providing insight into their potential industrial applications (Zarrouk et al., 2012).
Propriétés
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2/c1-8-14(9-2-4-10(18)5-3-9)16(17(19)24-23-8)15-12(21)6-11(20)7-13(15)22/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQTMNDYRMPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)



![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)
![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)
![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

